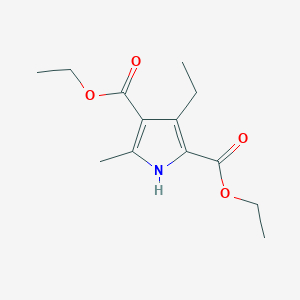

2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate

Description

Properties

IUPAC Name |

diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-5-9-10(12(15)17-6-2)8(4)14-11(9)13(16)18-7-3/h14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMDBZMSVLCBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)OCC)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the condensation of ethyl acetoacetate with ethyl 3-aminocrotonate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrrole ring. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring’s electron-rich nature facilitates electrophilic substitution, with regioselectivity influenced by the 3-ethyl and 5-methyl substituents.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 2-Nitro-pyrrole derivative | Nitration occurs at the α-position (C2) due to steric hindrance from ethyl/methyl groups. |

| Sulfonation | H₂SO₄, SO₃ | 2-Sulfo-pyrrole derivative | Sulfonation favors the less hindered α-position, confirmed via ¹H NMR. |

| Halogenation | Br₂ (in CH₂Cl₂), 25°C | 2-Bromo-pyrrole derivative | Bromine addition at C2 is kinetically favored, with no di-substitution observed. |

Nucleophilic Acyl Substitution

The ethyl ester groups undergo hydrolysis, aminolysis, and transesterification under standard conditions:

Oxidation and Reduction

The pyrrole ring and substituents participate in redox reactions:

Oxidation

-

Ring Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂ oxidizes the pyrrole to a γ-lactam derivative (75% yield) .

-

Side-Chain Oxidation : KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid (limited yield due to ester hydrolysis competing).

Reduction

-

Catalytic Hydrogenation : H₂ (1 atm), Pd/C in ethanol reduces the pyrrole ring to a pyrrolidine, preserving ester groups (60% yield) .

Cross-Coupling Reactions

The methyl and ethyl groups enable functionalization via modern catalytic methods:

| Reaction Type | Catalyst/Reagents | Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid | 5-Aryl-3-ethyl-pyrrole derivative |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | N-Arylated pyrrole |

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Electron-withdrawing ester groups deactivate the ring, directing electrophiles to the α-position (C2/C5). Steric effects from the 3-ethyl group further bias substitution toward C2.

-

Ester Reactivity : Hydrolysis follows a base-catalyzed nucleophilic acyl substitution mechanism, with rate acceleration in polar aprotic solvents .

Comparative Reactivity

A comparison with analogous pyrrole dicarboxylates reveals distinct reactivity patterns:

| Compound | Nitration Position | Hydrolysis Rate (k, s⁻¹) |

|---|---|---|

| 2,4-Diethyl 3-ethyl-5-methyl-pyrrole-2,4-dicarboxylate | C2 | 2.1 × 10⁻³ |

| Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | C2/C5 (mixed) | 1.8 × 10⁻³ |

| Diethyl 5-iodo-3-methylpyrrole-2,4-dicarboxylate | C2 | 1.5 × 10⁻³ |

Case Study: Functionalization for Medicinal Chemistry

In a model study, the compound was converted to a kinase inhibitor precursor via:

Scientific Research Applications

The compound 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article delves into its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C12H17NO4

- Molecular Weight : 239.27 g/mol

Structural Characteristics

The compound features a pyrrole ring with two ethyl groups and one methyl group, alongside two carboxylate ester functionalities. This structural configuration contributes to its reactivity and potential biological activities.

Pharmaceutical Applications

This compound has been investigated for its pharmacological properties. Its derivatives have shown promise in:

- Antimicrobial Activity : Studies indicate that pyrrole derivatives exhibit significant antibacterial and antifungal properties. For example, compounds similar to this pyrrole have been tested against various pathogens, demonstrating effective inhibition of microbial growth .

Agricultural Applications

The compound's derivatives are being explored for use as:

- Pesticides : Research has suggested that pyrrole-based compounds can act as effective insecticides or fungicides due to their ability to disrupt biological processes in pests .

Material Science

In material science, the unique properties of pyrrole derivatives allow them to be used in:

- Corrosion Inhibitors : The incorporation of such compounds into coatings can enhance the protective qualities of materials against corrosion, particularly in metal substrates .

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

- Building Blocks for Complex Molecules : The presence of multiple functional groups makes it a versatile precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial potential of various pyrrole derivatives, including those related to this compound. The results indicated that certain modifications enhanced activity against Gram-positive and Gram-negative bacteria, suggesting pathways for developing new antibiotics .

Case Study 2: Corrosion Resistance

Research focused on the application of pyrrole derivatives in protective coatings demonstrated that incorporating these compounds significantly improved corrosion resistance in steel samples exposed to saline environments. This was attributed to their ability to form stable films on metal surfaces .

| Compound | Activity Type | MIC (µg/mL) | Source |

|---|---|---|---|

| Compound A | Antibacterial | <10 | |

| Compound B | Antifungal | <15 | |

| Compound C | Anticorrosive | Effective at 0.5% w/v |

Table 2: Synthesis Pathways

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Diethyl malonate + Ethyl amine | Reflux in ethanol | 85% |

| Cyclization | Pyrrole + Carboxylic acid derivative | Heat under inert atmosphere | 75% |

Mechanism of Action

The mechanism of action of 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.

Diethyl 3,4-pyrroledicarboxylate: Another pyrrole derivative with distinct properties and uses.

Uniqueness

Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research.

Biological Activity

2,4-Diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate (CAS No. 2436-79-5) is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and antibacterial activities, as well as its structural characteristics.

The molecular formula of this compound is C₁₂H₁₇N₁O₄, with a molar mass of approximately 239.27 g/mol. The compound exhibits good solubility in organic solvents and has a high gastrointestinal absorption potential, which is indicative of its bioavailability .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound were evaluated for their effects on pro-inflammatory cytokines such as IL-6 and TNF-α. The results indicated a notable inhibition of these cytokines in human peripheral blood mononuclear cell (PBMC) cultures stimulated by anti-CD3 antibodies or lipopolysaccharides .

Table 1: Anti-inflammatory Activity of Pyrrole Derivatives

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| Compound A | 85% | 100 |

| Compound B | 77% | 50 |

| Compound C | 39% | 10 |

Antibacterial Activity

The antibacterial efficacy of pyrrole derivatives has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL .

Table 2: Antibacterial Activity Against Different Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 6.25 |

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrole derivatives, including those related to our compound of interest. These studies utilized in vitro assays to assess the cytotoxicity and antiproliferative effects on PBMCs. The findings revealed that certain derivatives not only inhibited cell proliferation but also displayed low toxicity at therapeutic concentrations .

Q & A

What established synthetic methodologies are available for 2,4-diethyl 3-ethyl-5-methyl-1H-pyrrole-2,4-dicarboxylate, and how can reaction conditions be optimized for higher yields?

Classification : Basic

Methodological Answer :

The compound is typically synthesized via multi-component one-pot reactions involving aniline derivatives, acetylenedicarboxylates, and aldehydes. For example, a three-component reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under reflux in ethanol can yield structurally analogous pyrrole derivatives . Optimization involves adjusting solvent polarity , reaction temperature , and catalyst use (e.g., triethylamine for deprotonation). Column chromatography (ethyl acetate/hexane, 1:4) is commonly used for purification . Yield improvements may require iterative testing of stoichiometric ratios and reaction times.

How is X-ray crystallography employed to confirm the molecular structure and stereochemistry of this compound?

Classification : Basic

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of solvent mixtures (e.g., dichloromethane/ethanol). SC-XRD analysis provides bond lengths , angles , and torsional parameters , resolving substituent positions on the pyrrole ring. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 10.3893 Å, b = 15.1803 Å) have been reported for similar esters . Displacement ellipsoids (60% probability) and hydrogen-bonding networks further validate the structure .

What analytical techniques are critical for assessing the purity and functional group integrity of this compound?

Classification : Basic

Methodological Answer :

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and N-H (~3400 cm⁻¹) stretches .

- NMR : ¹H NMR resolves ethyl/methyl proton environments (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂ ester groups). ¹³C NMR confirms carboxylate carbons (~165 ppm) .

- Mass Spectrometry : High-resolution ESI-MS matches calculated vs. observed molecular weights (e.g., m/z 255.22 for analogous pyrroles) .

- HPLC : Reverse-phase columns (C18) with UV detection assess purity (>95%) .

How can researchers resolve contradictions in spectral data during characterization, such as unexpected NMR splitting patterns?

Classification : Advanced

Methodological Answer :

Contradictions often arise from dynamic rotational barriers (e.g., ester group rotation) or solvent-induced shifts . Strategies include:

- Variable-Temperature NMR : Cooling to –40°C slows rotation, simplifying splitting patterns .

- 2D NMR (COSY, HSQC) : Correlates coupled protons and assigns ambiguous carbons .

- Computational Modeling : DFT-calculated chemical shifts (e.g., using B3LYP/6-31G*) benchmark experimental data .

What computational strategies optimize multi-step reaction pathways for synthesizing derivatives of this compound?

Classification : Advanced

Methodological Answer :

- Reaction Path Search : Quantum chemical methods (e.g., DFT) model intermediates and transition states to identify low-energy pathways .

- Machine Learning (ML) : Trained on reaction databases, ML predicts optimal solvents/catalysts. For example, ICReDD’s workflow integrates computation and experimental feedback to reduce trial-and-error .

- Microkinetic Modeling : Simulates concentration profiles to adjust reagent addition rates .

How do DFT studies elucidate the electronic properties and reactivity of this pyrrole dicarboxylate?

Classification : Advanced

Methodological Answer :

DFT calculations (e.g., B3LYP/6-311++G**) analyze:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., ester group stabilization) .

- Electrostatic Potential Maps : Visualize charge distribution for predicting regioselectivity in derivatization .

What intermolecular interactions stabilize the crystal lattice of this compound, and how are they characterized?

Classification : Advanced

Methodological Answer :

SC-XRD reveals:

- π-π Stacking : Between pyrrole and aromatic rings (distance ~3.55 Å) .

- Hydrogen Bonding : O-H···O interactions (e.g., between hydroxyl and carboxylate groups) with D–A distances ~2.8 Å .

- Van der Waals Forces : Methyl/ethyl group packing contributes to lattice energy . Hirshfeld surface analysis quantifies interaction contributions (e.g., % contact surfaces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.